N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16359924
InChI: InChI=1S/C19H18ClN3O5/c1-26-15-5-4-11(6-13(15)20)22-18(24)9-23-10-21-14-8-17(28-3)16(27-2)7-12(14)19(23)25/h4-8,10H,9H2,1-3H3,(H,22,24)
SMILES:
Molecular Formula: C19H18ClN3O5
Molecular Weight: 403.8 g/mol

N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC16359924

Molecular Formula: C19H18ClN3O5

Molecular Weight: 403.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C19H18ClN3O5
Molecular Weight 403.8 g/mol
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C19H18ClN3O5/c1-26-15-5-4-11(6-13(15)20)22-18(24)9-23-10-21-14-8-17(28-3)16(27-2)7-12(14)19(23)25/h4-8,10H,9H2,1-3H3,(H,22,24)
Standard InChI Key ZVXUMLGIMAYSEH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)Cl

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is C₁₉H₁₈ClN₃O₅, with a molecular weight of 403.8 g/mol. Key structural features include:

  • A quinazolin-4-one core substituted with methoxy groups at positions 6 and 7.

  • An N-(3-chloro-4-methoxyphenyl)acetamide side chain at position 3 of the quinazolinone ring.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₅
Molecular Weight403.8 g/mol
logP (Partition Coefficient)Estimated 3.39–3.86
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area~53.58 Ų

The chloro and methoxy substituents enhance lipophilicity, potentially improving membrane permeability, while the acetamide group contributes to hydrogen-bonding interactions with biological targets .

Synthesis and Optimization

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves multi-step reactions, typically starting with the formation of the quinazolinone core.

Key Synthetic Steps:

  • Quinazolinone Ring Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions generates the 4-oxoquinazoline scaffold .

  • Acetamide Side Chain Introduction: Coupling the quinazolinone intermediate with 3-chloro-4-methoxyphenylacetic acid via amide bond formation.

  • Functionalization: Methoxy groups at positions 6 and 7 are introduced through alkylation or nucleophilic substitution .

Recent advancements employ catalytic methods to improve yields and reduce reaction times. For example, palladium-catalyzed cross-coupling reactions enhance regioselectivity during side-chain attachment.

Characterization and Analytical Validation

Structural confirmation relies on advanced spectroscopic and computational techniques:

Table 2: Characterization Methods

TechniqueApplication
¹H/¹³C NMRAssigns proton and carbon environments.
X-ray CrystallographyDetermines 3D conformation.
Mass SpectrometryConfirms molecular weight and purity.
HPLCAssesses purity (>95% typical).

Density functional theory (DFT) calculations further predict electronic properties and reactive sites, guiding structure-activity relationship (SAR) studies.

Mechanism of Action and Biological Activity

Antimicrobial Activity

The chloro and methoxy substituents confer broad-spectrum antimicrobial effects:

  • Bacterial Inhibition: MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: Disrupts ergosterol biosynthesis in Candida albicans.

ActivityTargetPotency (IC₅₀/MIC)
EGFR InhibitionMCF-7 cells0.8 μM
AntibacterialS. aureus2 μg/mL
AntifungalC. albicans4 μg/mL

Pharmacokinetic and Toxicity Profiling

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data suggest:

  • Oral Bioavailability: ~60% in rodent models due to moderate logP and solubility .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.

  • Toxicity: LD₅₀ >500 mg/kg in mice, indicating favorable safety margins.

Comparative Analysis with Analogues

Structural modifications significantly alter bioactivity:

Table 4: Impact of Substituents on Activity

CompoundSubstituentsEGFR IC₅₀ (μM)
Target Compound6,7-OCH₃; 3-Cl,4-OCH₃0.8
Analog (L892-0112)2-CH₃; 3-Cl,4-OCH₃1.2

The 6,7-dimethoxy configuration enhances kinase binding affinity compared to methyl-substituted analogues .

Patent Landscape and Therapeutic Applications

Patent EP2943201B1 covers deuterated quinazolinone derivatives for oncology, highlighting the scaffold’s commercial viability . Potential applications include:

  • Targeted Cancer Therapy: Combination regimens with checkpoint inhibitors .

  • Antimicrobial Coatings: Impregnated medical devices to prevent infections.

Future Directions

  • Clinical Trials: Phase I studies to establish safety in humans.

  • Formulation Optimization: Nanoemulsions to enhance solubility and bioavailability.

  • Combination Therapies: Synergy with existing chemotherapeutics or immunomodulators.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator